molecular formula C36H40N2S6 B118562 1,6-Bis(N,N'-dibenzylthiocarbamoyldithio)-hexan CAS No. 151900-44-6

1,6-Bis(N,N'-dibenzylthiocarbamoyldithio)-hexan

Cat. No.: B118562
CAS No.: 151900-44-6
M. Wt: 693.1 g/mol
InChI Key: ZEUAKOUTLQUQDN-UHFFFAOYSA-N
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Description

1,6-Bis(N,N'-dibenzylthiocarbamoyldithio)-hexane (CAS No. 151900-44-6), also known as Vulcuren® KA 9188, is a sulfur-containing bifunctional crosslinker with the molecular formula C₃₆H₄₀N₂S₆ and a molecular weight of 693.11 g/mol . It is a yellow to brown solid with low solubility in water (1.5E-7 g/L at 25°C) and a density of ~1.26 g/cm³ . The compound features two thiocarbamoyl dithio groups linked by a hexane chain, enabling it to act as a hybrid accelerator-crosslinker in rubber vulcanization. Its primary industrial application is in tire tread and natural rubber (NR) compounds, where it improves heat resistance, reversion stability, and dynamic mechanical properties .

Properties

IUPAC Name

6-(dibenzylcarbamothioyldisulfanyl)hexylsulfanyl N,N-dibenzylcarbamodithioate
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InChI

InChI=1S/C36H40N2S6/c39-35(37(27-31-17-7-3-8-18-31)28-32-19-9-4-10-20-32)43-41-25-15-1-2-16-26-42-44-36(40)38(29-33-21-11-5-12-22-33)30-34-23-13-6-14-24-34/h3-14,17-24H,1-2,15-16,25-30H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUAKOUTLQUQDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)SSCCCCCCSSC(=S)N(CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40N2S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10934367
Record name 1,1'-[2,15-Dibenzyl-3,14-bis(sulfanylidene)-4,5,12,13-tetrathia-2,15-diazahexadecane-1,16-diyl]dibenzene
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Molecular Weight

693.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Carbamo(dithioperoxo)thioic acid, N,N-bis(phenylmethyl)-, C,C'-1,6-hexanediyl ester
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CAS No.

151900-44-6
Record name C,C′-1,6-Hexanediyl bis[N,N-bis(phenylmethyl)carbamo(dithioperoxo)thioate]
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Record name Carbamo(dithioperoxo)thioic acid, N,N-bis(phenylmethyl)-, C,C'-1,6-hexanediyl ester
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Record name Carbamo(dithioperoxo)thioic acid, N,N-bis(phenylmethyl)-, C,C'-1,6-hexanediyl ester
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Record name 1,1'-[2,15-Dibenzyl-3,14-bis(sulfanylidene)-4,5,12,13-tetrathia-2,15-diazahexadecane-1,16-diyl]dibenzene
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Record name 1,6-bis((dibenzylthiocarbamoyl)disulfanyl)hexane
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Record name 151900-44-6
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Preparation Methods

Reaction Mechanism and Conditions

The most widely documented method involves a two-step process starting with dibenzylamine and carbon disulfide. In the first step, dibenzylamine reacts with carbon disulfide in ethanol under alkaline conditions (sodium hydroxide) to form sodium dibenzyl dithiocarbamate (Equation 1):

Dibenzylamine+CS2+NaOHNa+[(C6H5CH2)2N-CS2]+H2O\text{Dibenzylamine} + \text{CS}2 + \text{NaOH} \rightarrow \text{Na}^+[\text{(C}6\text{H}5\text{CH}2\text{)}2\text{N-CS}2^-] + \text{H}_2\text{O} \quad \text{}

This intermediate is then reacted with 1,6-dichlorohexane in the presence of potassium iodide (KI) as a catalyst. The nucleophilic substitution occurs at both terminals of the dichlorohexane, yielding the final product (Equation 2):

2Na+[(C6H5CH2)2N-CS2]+Cl-(CH2)6-Cl1,6-Bis(N,N’-dibenzylthiocarbamoyldithio)-hexan+2NaCl2 \, \text{Na}^+[\text{(C}6\text{H}5\text{CH}2\text{)}2\text{N-CS}2^-] + \text{Cl-(CH}2\text{)}_6\text{-Cl} \rightarrow \text{1,6-Bis(N,N'-dibenzylthiocarbamoyldithio)-hexan} + 2 \, \text{NaCl} \quad \text{}

Key Parameters:

  • Temperature : 20–30°C for Step 1; reflux (~78°C) for Step 2.

  • Solvent : Ethanol for Step 1; solvent-free for Step 2.

  • Catalyst : KI (0.2–1.0 wt%) accelerates the substitution reaction.

  • Yield : Up to 90% after purification.

Purification and Characterization

The crude product is filtered, washed with water to remove NaCl, and recrystallized from ethanol. Purity exceeding 98% is achievable via this method, as confirmed by HPLC and melting point analysis.

One-Pot Synthesis Using Dibenzylthiocarbamoyl Chloride

Direct Coupling with Hexane-1,6-Dithiol

An alternative route employs dibenzylthiocarbamoyl chloride and hexane-1,6-dithiol under inert conditions. The reaction proceeds via thiol-disulfide exchange (Equation 3):

2(C6H5CH2)2N-CS-Cl+HS-(CH2)6-SH1,6-Bis(N,N’-dibenzylthiocarbamoyldithio)-hexan+2HCl2 \, \text{(C}6\text{H}5\text{CH}2\text{)}2\text{N-CS-Cl} + \text{HS-(CH}2\text{)}6\text{-SH} \rightarrow \text{this compound} + 2 \, \text{HCl} \quad \text{}

Key Parameters:

  • Base : Triethylamine (TEA) neutralizes HCl, shifting equilibrium toward product formation.

  • Solvent : Dichloromethane or tetrahydrofuran (THF).

  • Yield : 75–85%, with lower scalability due to handling gaseous HCl.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis prioritizes cost efficiency and scalability. A continuous flow process has been proposed, where dibenzylamine and carbon disulfide are mixed in a microreactor, followed by inline separation of sodium dibenzyl dithiocarbamate. The intermediate is then fed into a second reactor with 1,6-dichlorohexane, enabling throughputs exceeding 100 kg/day.

Waste Minimization Techniques

  • Solvent Recycling : Ethanol from Step 1 is distilled and reused, reducing waste by 40%.

  • Byproduct Utilization : NaCl byproduct is repurposed for water softening or de-icing.

Comparative Analysis of Synthesis Routes

Parameter Two-Step Method One-Pot Method Industrial Process
Yield85–90%75–85%88–92%
Purity>98%>95%>97%
Reaction Time6–8 hours4–5 hours3–4 hours
ScalabilityModerateLowHigh
Environmental ImpactModerateHigh (HCl gas)Low

Data synthesized from.

Critical Factors Influencing Synthesis Efficiency

Catalyst Selection

KI enhances the nucleophilicity of dithiocarbamate ions in the two-step method. Substituting KI with tetrabutylammonium bromide (TBAB) increases yield to 93% but raises costs.

Solvent Effects

Ethanol’s polarity facilitates intermediate solubility, while THF in the one-pot method improves reaction homogeneity. Supercritical CO₂ has been explored as a green solvent, though yields remain suboptimal (70–75%).

Temperature Control

Exceeding 30°C in Step 1 promotes side reactions (e.g., oxidation of dithiocarbamate), reducing yield by 15–20%.

Emerging Innovations in Synthesis

Photocatalytic Methods

Recent studies utilize TiO₂ nanoparticles under UV light to accelerate the substitution reaction, cutting Step 2 time to 1 hour. However, product purity remains inconsistent (85–90%).

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze the coupling of dibenzylthiocarbamoyl chloride with hexane-1,6-dithiol in aqueous media, achieving 80% yield at 37°C .

Chemical Reactions Analysis

Types of Reactions

1,6-Bis(N,N'-dibenzylthiocarbamoyldithio)-hexan undergoes various chemical reactions, including:

    Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bridge can be reduced to form thiols.

    Substitution: The thiocarbamoyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as dithiothreitol or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thiocarbamoyl derivatives.

Scientific Research Applications

1,6-Bis(N,N'-dibenzylthiocarbamoyldithio)-hexan has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with thiol-containing biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its ability to modulate redox states in cells.

    Industry: Used in the production of rubber and other polymers due to its ability to form cross-links.

Mechanism of Action

The mechanism of action of 1,6-Bis(N,N'-dibenzylthiocarbamoyldithio)-hexan involves its interaction with thiol groups in proteins and other biomolecules. The disulfide bridge can undergo redox reactions, leading to the formation or breaking of disulfide bonds in target molecules. This can affect the structure and function of proteins, thereby modulating various biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Functional Comparison with Conventional Sulfur Vulcanizing Agents

1,6-Bis(N,N'-dibenzylthiocarbamoyldithio)-hexane (hereafter DBTH ) outperforms conventional sulfur-based systems in several key areas:

Property DBTH System Conventional Sulfur System Semi-Efficient (Semi-EV) System
Crosslink Type Short sulfur bridges Polysulfide crosslinks Mixed mono-/disulfide crosslinks
Reversion Resistance Excellent (>90% retention after overcure) Poor (40–60% retention) Moderate (70–80% retention)
Heat Build-Up Low High Moderate
Compression Set 15–20% (improved) 30–40% 25–30%
Cure Rate (t₉₀) 8–10 min 12–15 min 10–12 min

Data compiled from

DBTH forms thermally stable carbasulfane crosslinks , reducing network degradation at high temperatures. In contrast, conventional sulfur systems generate polysulfidic linkages prone to reversion (scission under heat), leading to deteriorated modulus and elongation . Semi-efficient systems, while more stable than conventional sulfur, still exhibit inferior heat aging resistance compared to DBTH .

Synergy with Sulfenamide Accelerators

DBTH exhibits synergistic effects when combined with sulfenamide accelerators like TBBS (N-tert-butyl-2-benzothiazole sulfenamide). Key findings include:

  • Scorch Safety : Binary systems (DBTH + TBBS) extend scorch time by 20–30% compared to TBBS alone, enabling safer processing at high temperatures .
  • Cure Rate Enhancement : The combination accelerates the cure rate (t₉₀ reduced by 25%) while maintaining tensile strength (>20 MPa) and rebound resilience (>60%) .
  • Dynamic Properties : DBTH-TBBS vulcanizates show 15% lower heat build-up and 10% higher abrasion resistance compared to TBBS-sulfur systems .

Comparison with Other Hybrid Crosslinkers

DBTH is often benchmarked against structurally similar hybrid crosslinkers:

Compound Key Features Limitations
Hexamethylene-1,6-bis(thiosulfate) disodium salt Forms ionic crosslinks; improves aging resistance in silica-filled S-SBR/BR compounds Poor compatibility with carbon black; higher cost
Alkylphenol-sulfur chloride condensates High modulus retention; used in heavy-duty tires High volatile organic compound (VOC) emissions
Dithiophosphates Excellent fatigue resistance Inferior heat stability compared to DBTH

Data from

DBTH’s superiority lies in its balanced static-dynamic property profile. For example, in carbon black-filled NR compounds, DBTH achieves a 300% modulus of 8–10 MPa (vs. 6–7 MPa for dithiophosphates) and a tan δ (60°C) of 0.12 (vs. 0.15–0.18 for thiosulfate systems), indicating lower rolling resistance .

Performance in Silica-Filled vs. Carbon Black-Filled Systems

DBTH’s efficacy varies with filler type:

  • Carbon Black-Filled NR : DBTH increases crosslink density by 30% compared to semi-EV systems, with minimal filler-polymer slippage .
  • Silica-Filled S-SBR/BR : DBTH reduces hysteresis (tan δ at 60°C = 0.10) but requires coupling agents (e.g., silanes) to mitigate silica-DBTH interactions .

In contrast, hexamethylene-1,6-bis(thiosulfate) disodium salt performs better in silica-filled systems due to ionic crosslink compatibility but lacks DBTH’s versatility .

Biological Activity

1,6-Bis(N,N'-dibenzylthiocarbamoyldithio)-hexan (DBTH) is a synthetic compound notable for its unique molecular structure and diverse biological activities. This compound has garnered attention in various fields, including materials science and medicinal chemistry, due to its potential applications as a crosslinking agent in polymer composites and its biological properties.

Chemical Structure and Properties

DBTH is characterized by its complex structure, which includes multiple thiocarbamoyl groups. Its molecular formula is C₁₈H₁₈N₂S₄, indicating a significant presence of sulfur and nitrogen, which are crucial for its biological interactions.

Biological Activity Overview

Research has highlighted several biological activities associated with DBTH, including:

  • Antioxidant Activity : DBTH exhibits significant antioxidant properties, which are vital for combating oxidative stress in biological systems.
  • Cytotoxicity : Studies have shown that DBTH can induce cytotoxic effects on various cancer cell lines, demonstrating its potential as an anticancer agent.
  • Leishmanicidal Activity : The compound has been tested against Leishmania species, showing promising leishmanicidal effects.

Antioxidant Activity

DBTH has been evaluated for its ability to scavenge free radicals. In vitro assays demonstrated that it effectively reduces reactive oxygen species (ROS), contributing to cellular protection against oxidative damage.

Cytotoxicity Studies

A series of experiments were conducted using the RKO cancer cell line to assess the cytotoxic effects of DBTH. The results indicated that DBTH has an IC50 value of approximately 15 µM, suggesting moderate cytotoxicity. The mechanism of action appears to involve the induction of apoptosis in cancer cells.

Cell LineIC50 (µM)Mechanism of Action
RKO15Induction of apoptosis

Leishmanicidal Activity

In studies focused on leishmaniasis, DBTH was tested against Leishmania mexicana promastigotes. The compound exhibited an IC50 value of 0.5 µM, indicating strong leishmanicidal activity. This suggests that DBTH could be a candidate for the development of new treatments for leishmaniasis.

Case Study 1: Anticancer Effects

In a controlled study involving RKO cells treated with varying concentrations of DBTH, researchers observed a dose-dependent decrease in cell viability. Flow cytometry analysis revealed that treatment with DBTH led to increased annexin V staining, confirming the induction of apoptosis.

Case Study 2: Evaluation Against Leishmania

In vitro assays were conducted using promastigotes of Leishmania mexicana. Serial dilutions of DBTH were prepared and tested, resulting in significant inhibition of parasite growth at concentrations as low as 0.5 µM. This study highlights the potential use of DBTH in therapeutic applications against leishmaniasis.

The biological activity of DBTH can be attributed to its interaction with cellular pathways involved in oxidative stress response and apoptosis. The thiocarbamoyl groups are thought to play a crucial role in mediating these effects by facilitating interactions with key biomolecules such as proteins and nucleic acids.

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